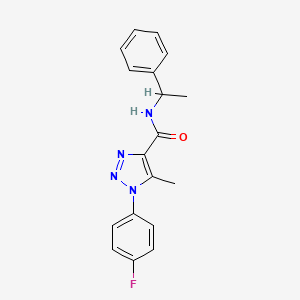

1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

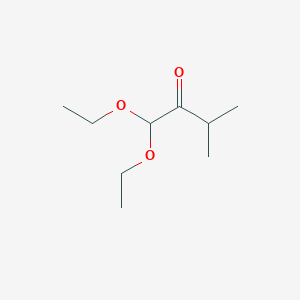

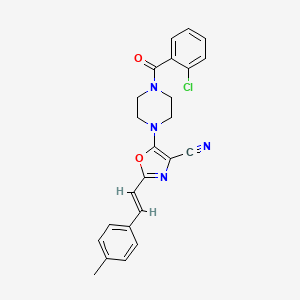

The compound “1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a 4-fluorophenyl group, a methyl group, and a carboxamide group . The carboxamide group is further substituted with a 1-phenylethyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The fluorophenyl, methyl, and phenylethyl groups would likely be introduced in separate steps, though the exact methods would depend on the specific synthetic route chosen .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, with the various substituents adding complexity to the structure . The presence of the fluorine atom on the phenyl ring could introduce an element of polarity to the molecule, and the phenylethyl group could provide some steric bulk .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and the various substituents. The triazole ring is generally quite stable, but can participate in various reactions under the right conditions . The fluorophenyl group could potentially undergo reactions involving the carbon-fluorine bond, and the carboxamide group could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its polarity, potentially affecting its solubility in various solvents . The steric bulk of the phenylethyl group could influence its physical properties such as melting point and boiling point .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research has demonstrated the synthesis and crystal structure analysis of compounds with similar structures, emphasizing the role of 1,2,3-triazole derivatives in antitumor activities. These studies often involve the condensation of specific isocyanates and amines, providing insights into the molecular architecture that may contribute to biological efficacy Xuechen Hao et al., 2017.

- Investigations into the intermolecular interactions within 1,2,4-triazole derivatives, including fluoro derivatives, have been conducted. These studies offer a detailed analysis of crystal structures and the nature of various intermolecular forces, contributing to the understanding of how structural features influence the properties of these compounds R. Shukla et al., 2014.

Biological Activities

- The antimicrobial and antitumor potential of 1,2,3-triazole analogues has been a significant focus, with studies detailing the synthesis of related compounds and their biological screening against various cancer cell lines and microbes. These efforts highlight the therapeutic potential of 1,2,3-triazole derivatives in treating infections and cancer N. Pokhodylo et al., 2021.

- Research into the synthesis of hybrid molecules containing 1,2,3-triazole units has revealed their antimicrobial, antilipase, and antiurease activities. Such studies underscore the versatility of 1,2,3-triazole derivatives in developing new therapeutic agents Serap Başoğlu et al., 2013.

Safety and Hazards

Orientations Futures

The study and development of new triazole-containing compounds is a vibrant field of research, given their wide range of biological activities . This particular compound, with its combination of a triazole ring, a fluorophenyl group, and a phenylethyl-substituted carboxamide group, could be of interest for further study in this context.

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-12(14-6-4-3-5-7-14)20-18(24)17-13(2)23(22-21-17)16-10-8-15(19)9-11-16/h3-12H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBQBXGGARZMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2687811.png)

![N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2687821.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2687823.png)

![4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2687826.png)

![3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2687830.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2687833.png)